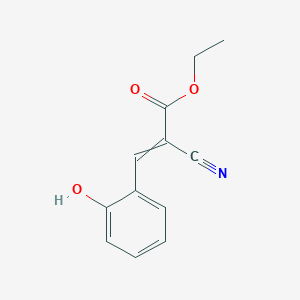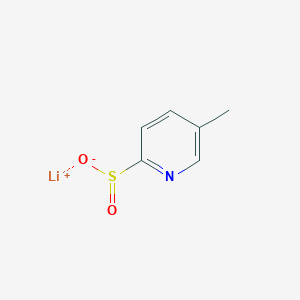
Lithium(1+) ion 5-methylpyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H8LiNO2S and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a 5-methylpyridine-2-sulfinate anion. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Lithium(1+) ion 5-methylpyridine-2-sulfinate typically involves the reaction of 5-methylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 5-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced products.
Substitution: The sulfinic acid group can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) ion 5-methylpyridine-2-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5-methylpyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can displace other cations, such as potassium and sodium, in critical neuronal enzymes and neurotransmitter receptors, affecting their function . Additionally, the sulfinic acid group can participate in redox reactions and other chemical processes, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar compounds to Lithium(1+) ion 5-methylpyridine-2-sulfinate include other lithium sulfinates and pyridinium salts. For example:
Sodium sulfinates: These compounds have similar sulfinic acid groups but are coordinated with sodium ions instead of lithium.
Pyridinium salts: These compounds contain pyridine rings with various substituents and are used in a wide range of applications, including as ionic liquids and antimicrobial agents.
This compound is unique due to the presence of both the lithium ion and the 5-methylpyridine-2-sulfinate anion, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
lithium;5-methylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-2-3-6(7-4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLHRTSCZCZFTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=C(C=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
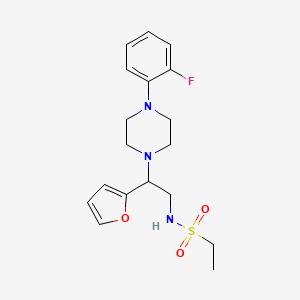
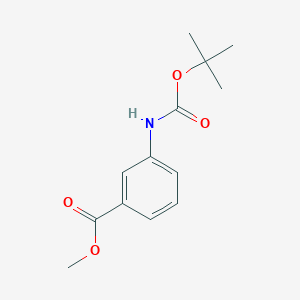
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)
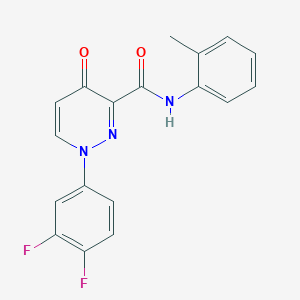
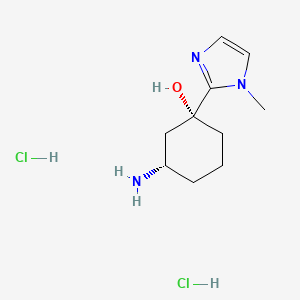
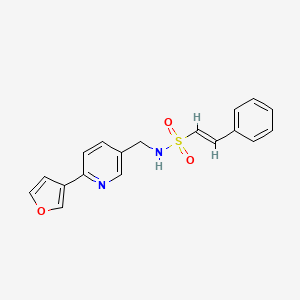
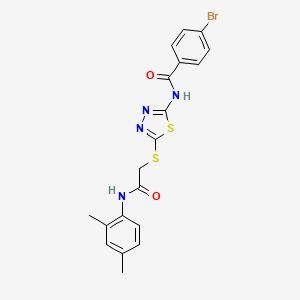
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
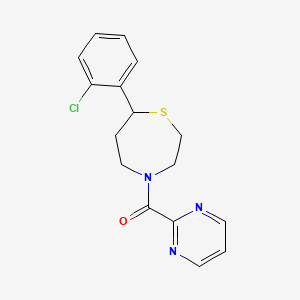
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)
